[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with ethyl and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the alkylation of pyrazole derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of ethyl and trifluoroethyl halides to introduce the respective substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Alkyl halides in the presence of a base like NaH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
GPR35 Agonist, Compound 10: A compound with a similar pyrazole structure used in cell signaling studies.
Uniqueness
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its dual pyrazole rings with distinct substituents, which confer specific chemical properties and potential biological activities not found in simpler amines or pyrazole derivatives.
Properties
Molecular Formula |
C12H16F3N5 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C12H16F3N5/c1-2-19-7-10(5-17-19)3-16-4-11-6-18-20(8-11)9-12(13,14)15/h5-8,16H,2-4,9H2,1H3 |
InChI Key |
ZTYINLLXTXUKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CN(N=C2)CC(F)(F)F |
Origin of Product |
United States |
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